molecular formula C10H18N2O3 B12850686 Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate

Cat. No.: B12850686
M. Wt: 214.26 g/mol
InChI Key: DFORLHKMYGSLEU-UHFFFAOYSA-N
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Description

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate is an organic compound with the molecular formula C10H18N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate typically involves the reaction of 4-carbamoylpiperidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine derivative to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(piperidin-1-yl)propanoate: A similar compound with a piperidine ring but lacking the carbamoyl group.

    Methyl 3-(4-oxopiperidin-1-yl)propanoate: Another derivative with an oxo group instead of the carbamoyl group.

Uniqueness

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 3-(4-carbamoylpiperidin-1-yl)propanoate

InChI

InChI=1S/C10H18N2O3/c1-15-9(13)4-7-12-5-2-8(3-6-12)10(11)14/h8H,2-7H2,1H3,(H2,11,14)

InChI Key

DFORLHKMYGSLEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CCC(CC1)C(=O)N

Origin of Product

United States

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